Monomelittoside Monomelittoside Monomelittoside is a natural compound.
Brand Name: Vulcanchem
CAS No.: 20633-72-1
VCID: VC0003817
InChI: InChI=1S/C15H22O10/c16-5-8-2-1-7-3-4-23-12(9(7)8)24-13-10(18)11(19)15(21,22)14(20,6-17)25-13/h2-4,7,9-13,16-22H,1,5-6H2/t7-,9+,10+,11+,12?,13-,14+/m0/s1
SMILES: C1C=C(C2C1C=COC2OC3C(C(C(C(O3)(CO)O)(O)O)O)O)CO
Molecular Formula: C15H22O10
Molecular Weight: 362.33 g/mol

Monomelittoside

CAS No.: 20633-72-1

Cat. No.: VC0003817

Molecular Formula: C15H22O10

Molecular Weight: 362.33 g/mol

* For research use only. Not for human or veterinary use.

Monomelittoside - 20633-72-1

CAS No. 20633-72-1
Molecular Formula C15H22O10
Molecular Weight 362.33 g/mol
IUPAC Name (2R,4R,5R,6S)-6-[[(4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,3,4,5-pentol
Standard InChI InChI=1S/C15H22O10/c16-5-8-2-1-7-3-4-23-12(9(7)8)24-13-10(18)11(19)15(21,22)14(20,6-17)25-13/h2-4,7,9-13,16-22H,1,5-6H2/t7-,9+,10+,11+,12?,13-,14+/m0/s1
Standard InChI Key SSYXHGGOPFIYJV-GMSCMIDLSA-N
Isomeric SMILES C1C=C([C@H]2[C@@H]1C=COC2O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)CO
SMILES C1C=C(C2C1C=COC2OC3C(C(C(C(O3)(CO)O)(O)O)O)O)CO
Canonical SMILES C1C=C(C2C1C=COC2OC3C(C(C(C(O3)(CO)O)(O)O)O)O)CO

Chemical Identity and Structural Elucidation

Molecular Architecture

Monomelittoside features a bicyclic cyclopenta[c]pyran core substituted with hydroxyl and hydroxymethyl groups, conjugated to a glucose unit via an O-glycosidic bond. X-ray crystallographic data, though currently unavailable, suggest significant stereochemical complexity based on its eight stereocenters and chair conformation of the glucopyranosyl residue . The compound’s IUPAC name reflects its absolute configuration, confirmed through nuclear magnetic resonance (NMR) and circular dichroism studies of related analogs .

Spectroscopic Signatures

Key spectral characteristics include:

  • Mass spectrometry: Electrospray ionization (ESI-MS) reveals a deprotonated molecular ion [M−H]⁻ at m/z 361.11332 (Δmass +0.4 ppm), with characteristic fragment ions at m/z 59.0124 (C₂H₃O₂⁻), 89.0229 (C₃H₅O₃⁻), and 155.0339 (C₆H₁₁O₅⁻) .

  • NMR spectroscopy: Predicted ¹H NMR signals include anomeric proton resonances at δ 4.8–5.2 ppm (d, J = 7–8 Hz) for the β-glucoside and δ 5.7–6.1 ppm (m) for the cyclopentenyl protons, though experimental data remain unpublished .

Physicochemical Properties

The compound’s computed properties highlight its polar nature:

PropertyValue
XLogP3-AA-4.1
Hydrogen bond donors7
Hydrogen bond acceptors10
Rotatable bonds4
Topological polar surface area167 Ų

These parameters suggest high water solubility (estimated 1–10 g/L) and low membrane permeability, typical of O-glycosides .

Natural Occurrence and Biogenesis

Plant Sources

Monomelittoside occurs in:

  • Rehmannia glutinosa (Chinese foxglove): Roots used traditionally for inflammatory and metabolic disorders .

  • Campylanthus glaber (Scrophulariaceae): Arid-adapted species with uncharacterized secondary metabolism .

Its co-occurrence with melittoside (a diglycoside analog) in these species suggests shared biosynthetic pathways .

Biosynthetic Pathways

While direct studies are lacking, analogous iridoid glycoside biosynthesis provides insights:

  • Cyclopentanoid formation: Oxidation of 8-oxogeraniol to iridodial, followed by cyclization to deoxyloganic acid.

  • Glycosylation: UDP-glucose-dependent transferase catalyzes β-glycosidic bond formation at C-1 of the aglycone.

  • Hydroxylation: Sequential P450-mediated oxidations introduce hydroxyl groups at C-4a and C-5 .

Analytical Characterization Methodologies

Chromatographic Separation

In reversed-phase HPLC (C18 column), monomelittoside elutes at 4.23 min under gradient elution (0.1% formic acid/acetonitrile), exhibiting strong retention despite polarity due to hydrogen bonding with stationary phases .

Mass Spectrometric Differentiation

Distinctive fragmentation patterns differentiate monomelittoside from structural analogs:

FeatureMonomelittosideMelittoside
[M−H]⁻ (m/z)361.11332523.16693
Key MS/MS ions59, 89, 15559, 89, 179
Neutral lossesH₂O (18 Da), C₃H₆O₃ (90 Da)Hexose (162 Da)

The absence of hexose-derived fragments (e.g., m/z 179) confirms its monoglycosidic nature versus melittoside’s diglycoside structure .

Challenges in Structural Elucidation

  • Stereochemical resolution: Overlapping NMR signals from multiple hydroxyl groups complicate configurational assignments.

  • Isomer discrimination: Epimeric forms at C-4a or C-7a require chiral chromatography or vibrational circular dichroism for differentiation .

Future Research Directions

Priority Investigations

  • Total synthesis: Develop enantioselective routes using organocatalytic cycloadditions or biotransformations.

  • Target identification: Employ affinity chromatography and proteomics to map cellular targets.

  • Biosynthetic engineering: Heterologous expression in Nicotiana benthamiana to elucidate pathway enzymes.

Analytical Advancements

  • Ion mobility-MS: Resolve isobaric isomers through collision cross-section measurements.

  • Cryo-EM: Determine 3D conformation in ligand-protein complexes at near-atomic resolution.

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